N-[4-(Aminomethyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminomethyl)phenyl]-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of a methylbenzamide group.
N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine: Contains a pyrimidine ring, offering different biological activities
Uniqueness
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BIFHUXJGZWLOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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